2-Ethynyl adenosine
CAS No.: 99044-57-2
Cat. No.: VC0515905
Molecular Formula: C12H13N5O4
Molecular Weight: 291.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99044-57-2 |
|---|---|
| Molecular Formula | C12H13N5O4 |
| Molecular Weight | 291.26 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-ethynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C12H13N5O4/c1-2-6-15-10(13)7-11(16-6)17(4-14-7)12-9(20)8(19)5(3-18)21-12/h1,4-5,8-9,12,18-20H,3H2,(H2,13,15,16)/t5-,8-,9-,12-/m1/s1 |
| Standard InChI Key | ILZDIASZHUIPSA-JJNLEZRASA-N |
| Isomeric SMILES | C#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
| SMILES | C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
| Canonical SMILES | C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
| Appearance | Solid powder |
Introduction
Chemical Structure and Synthesis
Molecular Characteristics
2-Ethynyl adenosine (C₁₂H₁₃N₅O₄, molecular weight 291.26 g/mol) retains the core structure of adenosine but features an ethynyl group at the 2-position of the purine ring. This substitution alters electronic distribution and steric interactions, enabling selective reactivity in click chemistry applications. The IUPAC name, (2R,3R,4S,5R)-2-(6-amino-2-ethynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, reflects its stereochemical configuration, which is critical for maintaining compatibility with enzymatic systems .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₅O₄ |
| Molecular Weight | 291.26 g/mol |
| λ max (UV Absorption) | 265 nm (ε = 10.6 L mmol⁻¹cm⁻¹) |
| Solubility | Water-soluble |
| Purity | >98% (HPLC) |
Synthetic Routes
While direct synthesis protocols for 2-ethynyl adenosine are sparingly detailed in public literature, analogous strategies for ethynyl-modified nucleosides suggest a multi-step approach. A common method involves Pd-catalyzed cross-coupling reactions to introduce the ethynyl moiety to pre-functionalized adenosine derivatives. For instance, iodinated adenosine intermediates undergo Sonogashira coupling with terminal alkynes to yield 2-ethynyl products . Purification via reverse-phase HPLC ensures high purity, as commercial preparations typically exceed 98% .
Applications in RNA Research
Transcriptional Profiling
By replacing adenosine in transcription assays, 2-ethynyl adenosine allows pulse-chase experiments to track RNA dynamics. For example, Curanovic et al. (2013) utilized this analog to monitor stimulus-induced polyadenylation in live cells, revealing real-time transcriptional responses to environmental cues . The ethynyl tag’s stability under physiological conditions ensures minimal interference with native RNA-protein interactions .
Role in Antiviral Research
Mechanism of Action
2-Ethynyl adenosine exhibits inhibitory activity against RNA viruses, including hepatitis C virus (HCV). Its incorporation into viral RNA disrupts replication by introducing structural anomalies or competing with natural nucleosides for viral polymerase binding. In HCV models, the analog reduced viral load by 80% at 10 μM concentrations, suggesting potential as a broad-spectrum antiviral agent .
Synergy with Click Chemistry
The ethynyl group’s compatibility with click chemistry enables the development of targeted antiviral conjugates. For instance, coupling 2-ethynyl adenosine-modified RNA with azide-bearing protease inhibitors has been proposed to selectively deliver therapeutics to infected cells, minimizing off-target effects .
Interactions with Adenosine Receptors
| Compound | A₁ K i (nM) | A₂A K i (nM) | A₃ K i (nM) |
|---|---|---|---|
| 2-Ethynyl-9-ethyladenine | 120 ± 15 | 45 ± 6 | 320 ± 40 |
| 8-Ethynyl-9-ethyladenine | 450 ± 60 | 380 ± 50 | 12 ± 2 |
Therapeutic Implications
A₂A receptor antagonism by 2-ethynyl derivatives has implications for treating inflammatory diseases and cancer. In murine models, these compounds suppressed TNF-α production by 70% and reduced tumor growth rates, highlighting their immunomodulatory potential .
Pharmacological Properties
ATPase Modulation
2-Ethynyl adenosine derivatives influence ABCG2 transporter activity, a key player in multidrug resistance. At 10 μM, select analogs stimulate ATPase activity by 90–120%, indicating direct interaction with the transporter’s drug-binding pocket. Molecular docking simulations predict hydrogen bonding with residues Gln398 and π-stacking with Phe439, stabilizing the nucleotide-binding domain in an active conformation .
Bioavailability and Metabolism
Pharmacokinetic studies in rats reveal a plasma half-life of 2.3 hours and 85% oral bioavailability. Hepatic metabolism primarily involves cytochrome P450 3A4, yielding inactive 2-ethynyl inosine as the major metabolite. Renal excretion accounts for 60% of clearance, with no evidence of cumulative toxicity in repeat-dose trials .
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